molecular formula C12H14ClNO4S B14272523 4-Ethyl-5-methyl-2-phenyl-1,2-thiazol-2-ium perchlorate CAS No. 129481-43-2

4-Ethyl-5-methyl-2-phenyl-1,2-thiazol-2-ium perchlorate

Cat. No.: B14272523
CAS No.: 129481-43-2
M. Wt: 303.76 g/mol
InChI Key: VZEXHVWZSBCBHT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-5-methyl-2-phenyl-1,2-thiazol-2-ium perchlorate is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules . This compound is characterized by its unique structure, which includes a thiazole ring substituted with ethyl, methyl, and phenyl groups, and a perchlorate anion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-methyl-2-phenyl-1,2-thiazol-2-ium perchlorate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylthioamide with ethyl and methyl halides in the presence of a base, followed by oxidation to form the thiazole ring . The final step involves the addition of perchloric acid to form the perchlorate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-methyl-2-phenyl-1,2-thiazol-2-ium perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

4-Ethyl-5-methyl-2-phenyl-1,2-thiazol-2-ium perchlorate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-5-methyl-2-phenyl-1,2-thiazol-2-ium perchlorate involves its interaction with biological targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-5-methyl-2-phenyl-1,2-thiazol-2-ium perchlorate is unique due to its specific substitution pattern on the thiazole ring. The presence of ethyl, methyl, and phenyl groups, along with the perchlorate anion, imparts distinct chemical and biological properties that differentiate it from other thiazole derivatives .

Properties

CAS No.

129481-43-2

Molecular Formula

C12H14ClNO4S

Molecular Weight

303.76 g/mol

IUPAC Name

4-ethyl-5-methyl-2-phenyl-1,2-thiazol-2-ium;perchlorate

InChI

InChI=1S/C12H14NS.ClHO4/c1-3-11-9-13(14-10(11)2)12-7-5-4-6-8-12;2-1(3,4)5/h4-9H,3H2,1-2H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

VZEXHVWZSBCBHT-UHFFFAOYSA-M

Canonical SMILES

CCC1=C(S[N+](=C1)C2=CC=CC=C2)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.